molecular formula C14H17BrN2O4S B6662625 1-[2-[(4-Bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-4-carboxylic acid

1-[2-[(4-Bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-4-carboxylic acid

Cat. No.: B6662625
M. Wt: 389.27 g/mol
InChI Key: DGKPFDYITQBYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[(4-Bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a carboxylic acid group and a thiophene ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(4-Bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-4-carboxylic acid typically involves multiple steps:

    Formation of 4-Bromothiophene-2-carbonyl chloride: This can be achieved by reacting 4-bromothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Acylation Reaction: The resulting 4-bromothiophene-2-carbonyl chloride is then reacted with methylamine to form 4-bromothiophene-2-carbonyl methylamine.

    Coupling with Piperidine Derivative: The final step involves coupling the 4-bromothiophene-2-carbonyl methylamine with piperidine-4-carboxylic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[2-[(4-Bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Oxidized thiophene or piperidine derivatives.

    Reduction: Reduced thiophene or piperidine derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine derivatives.

Mechanism of Action

The mechanism of action of 1-[2-[(4-Bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-4-carboxylic acid depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[(4-Bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-4-carboxylic acid is unique due to the combination of the bromothiophene and piperidine moieties, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or electronic materials .

Properties

IUPAC Name

1-[2-[(4-bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O4S/c1-16(13(19)11-6-10(15)8-22-11)7-12(18)17-4-2-9(3-5-17)14(20)21/h6,8-9H,2-5,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKPFDYITQBYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(CC1)C(=O)O)C(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.